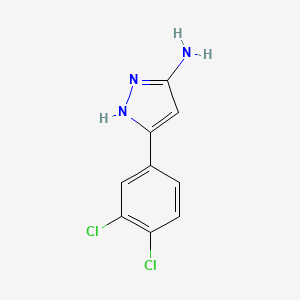

5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3/c10-6-2-1-5(3-7(6)11)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEDJVVQHWJYBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=NN2)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363401 | |

| Record name | 5-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208519-10-2 | |

| Record name | 5-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208519-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Pyrazole Scaffold: a Privileged Structure in Research

The pyrazole (B372694) ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. globalresearchonline.netnih.gov This designation stems from its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. globalresearchonline.netnih.gov

The versatility of the pyrazole nucleus allows for the synthesis of a diverse array of derivatives with varied biological functions. globalresearchonline.net Researchers have successfully developed pyrazole-containing compounds with applications as:

Anticancer agents: Pyrazole derivatives have shown the ability to inhibit various kinases, which are enzymes that play a crucial role in cancer cell proliferation and survival. nih.gov

Anti-inflammatory drugs: Certain pyrazole-based compounds exhibit potent anti-inflammatory properties. nih.gov

Antimicrobial agents: The pyrazole scaffold has been incorporated into molecules demonstrating activity against bacteria and fungi. nih.gov

Anticonvulsants and Analgesics: The structural features of pyrazoles have been exploited to create compounds with effects on the central nervous system. nih.gov

The significance of the pyrazole scaffold is underscored by its presence in several commercially successful drugs, highlighting its importance in drug discovery and development.

| Drug Name | Therapeutic Class |

| Celecoxib | Anti-inflammatory |

| Sildenafil | Erectile Dysfunction |

| Rimonabant | Anti-obesity (withdrawn) |

The introduction of a dichlorophenyl group onto the pyrazole ring significantly influences the compound's physicochemical properties and biological activity. The chlorine atoms can enhance the molecule's lipophilicity, affecting its ability to cross cell membranes, and can also participate in crucial binding interactions with biological targets. researchgate.net

Dichlorophenyl-substituted pyrazole derivatives have demonstrated notable efficacy in both medicinal and agrochemical applications:

In Medicine: These compounds have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.gov The specific positioning of the chlorine atoms on the phenyl ring can fine-tune the biological activity and selectivity of the molecule. researchgate.net

In Agrochemicals: The dichlorophenyl moiety is a common feature in many pesticides and herbicides. chemimpex.com These compounds can act as potent inhibitors of essential enzymes in pests or weeds, leading to effective crop protection. chemimpex.com For instance, some pyrazole derivatives containing a dichlorophenyl group have been developed as fungicides and insecticides.

While specific historical records detailing the initial synthesis of 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine are not extensively documented in readily available literature, its development can be understood within the broader context of research on aminopyrazoles and dichlorophenyl-substituted heterocycles. The synthesis of aminopyrazoles, key intermediates in the preparation of various biologically active compounds, has been a subject of interest for over a century. beilstein-journals.org The most common synthetic route involves the condensation of β-ketonitriles with hydrazines. beilstein-journals.org

Emerging trends in the study of this compound and its analogs are focused on its potential as a kinase inhibitor. nih.govnih.gov Kinases are a large family of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in many diseases, particularly cancer. nih.gov The 3-aminopyrazole (B16455) core is a well-established pharmacophore for kinase inhibition, capable of forming key hydrogen bond interactions within the ATP-binding site of these enzymes. nih.govnih.gov

Current research is likely focused on:

Synthesis of Analogs: Creating a library of derivatives by modifying the substituents on the pyrazole and phenyl rings to optimize potency and selectivity for specific kinase targets.

Biological Evaluation: Screening these compounds against a panel of kinases to identify lead candidates for various therapeutic areas, including oncology and inflammatory diseases. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: Elucidating how specific structural modifications impact the biological activity of the compounds to guide the design of more effective molecules. nih.gov

The ongoing exploration of this compound and its derivatives holds significant promise for the discovery of novel therapeutic agents that can address unmet medical needs.

Computational and Theoretical Investigations of 5 3,4 Dichlorophenyl 1h Pyrazol 3 Amine

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies are fundamental to characterizing the physicochemical nature of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and derive a wealth of molecular properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry). researchgate.netnih.gov For 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine, DFT calculations, typically using the B3LYP functional with a basis set like 6-311G**, are employed to optimize the molecular geometry. researchgate.netnih.gov These calculations predict key structural parameters such as bond lengths, bond angles, and dihedral angles. The pyrazole (B372694) ring is expected to be largely planar, with a specific torsional angle defining the orientation of the 3,4-dichlorophenyl ring relative to the pyrazole core.

Vibrational analysis, also performed using DFT, calculates the frequencies of molecular vibrations. derpharmachemica.comiu.edu.sa These theoretical frequencies correspond to specific bond stretching, bending, and torsional motions, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure. nih.gov For the title compound, characteristic vibrational modes include N-H stretching of the amine group, C=N and N-N stretching within the pyrazole ring, and C-Cl stretching from the dichlorophenyl substituent. researchgate.net

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Note: These are typical values based on DFT studies of structurally similar pyrazole derivatives. Actual values may vary.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C-Cl | 1.74 - 1.78 |

| C-N (pyrazole) | 1.32 - 1.38 | |

| N-N (pyrazole) | 1.35 - 1.39 | |

| C-C (phenyl-pyrazole) | 1.47 - 1.49 | |

| C-NH2 (amine) | 1.36 - 1.40 | |

| **Bond Angles (°) ** | C-N-N (pyrazole) | 104 - 112 |

| N-N-C (pyrazole) | 104 - 112 | |

| C-C-C (phenyl) | ~120 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. libretexts.orglibretexts.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and chemically reactive. nih.gov

For this compound, the HOMO is expected to be primarily located on the electron-rich pyrazole ring and the exocyclic amine group, identifying these as the likely sites for electrophilic attack. The LUMO is anticipated to be distributed across the pyrazole ring and the electron-withdrawing dichlorophenyl group, indicating these regions are susceptible to nucleophilic attack. This distribution facilitates intramolecular charge transfer (ICT) from the pyrazole/amine moiety to the dichlorophenyl ring upon electronic excitation.

Table 2: Typical Predicted Frontier Molecular Orbital Energies for Pyrazole Derivatives Note: Values are illustrative and derived from studies on similar compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

A Molecular Electrostatic Potential (MESP) map is a color-coded visualization of the total electronic distribution on the surface of a molecule. nih.gov It is an invaluable tool for identifying the electrophilic and nucleophilic sites within a molecule and predicting how it will interact with other species. nih.gov

In the MESP map of this compound, distinct regions of charge are predicted:

Negative Potential (Red/Yellow): These electron-rich areas are associated with nucleophilic character. They are expected to be concentrated around the nitrogen atoms of the pyrazole ring and the lone pair of the amino group, which are potential sites for hydrogen bond acceptance.

Positive Potential (Blue): These electron-poor areas indicate electrophilic character. They are typically found around the hydrogen atoms of the amine group and the pyrazole N-H, making them potential hydrogen bond donor sites.

Neutral/Slightly Negative Potential (Green): The dichlorophenyl ring will exhibit a more complex potential due to the electron-withdrawing nature of the chlorine atoms, which creates localized regions of slight positive and negative potential.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.net It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stability gained from these interactions, a phenomenon known as hyperconjugation. researchgate.netnih.gov

Table 3: Predicted Major NBO Interactions and Stabilization Energies (E²) Note: Based on general findings for pyrazole systems.

| Donor NBO | Acceptor NBO | Predicted E² (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N, pyrazole) | π* (C=N) | High | Intramolecular Hyperconjugation |

| LP (N, amine) | π* (C=C, pyrazole) | Moderate-High | Resonance Stabilization |

| π (C=C, pyrazole) | π* (C=N, pyrazole) | Moderate | π-Delocalization |

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. nih.govnih.gov Pyrazole-containing compounds are known to be potent inhibitors of various enzymes, particularly protein kinases, which are crucial in cancer and inflammatory disease signaling pathways. nih.govmdpi.com

In a typical docking simulation, this compound would be placed into the active site of a selected protein target (e.g., Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or Bruton's Tyrosine Kinase (BTK)). nih.govmdpi.com The simulation predicts the most stable binding pose and calculates a scoring function, often expressed as binding energy (in kcal/mol), where a more negative value indicates stronger affinity. The analysis also details the specific non-covalent interactions, such as:

Hydrogen Bonds: The amine (-NH2) and pyrazole N-H groups are excellent hydrogen bond donors, while the pyrazole nitrogen atoms are acceptors. These interactions with amino acid residues in the active site (e.g., aspartate, glutamate, serine) are often critical for binding.

Hydrophobic Interactions: The dichlorophenyl ring can form favorable hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Halogen Bonds: The chlorine atoms may participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

Table 4: Illustrative Molecular Docking Results for a Pyrazole Ligand with a Kinase Target Note: This data is hypothetical and serves as an example of typical docking output.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| VEGFR-2 | -8.5 | Asp1046, Cys919 | H-bond with NH2, H-bond with pyrazole NH |

| BTK | -9.2 | Met477, Leu408 | Hydrophobic interaction with dichlorophenyl ring |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Methodologies for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies that aim to build mathematical models correlating the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov

For a series of analogs based on the this compound scaffold, a QSAR study would involve:

Data Set Generation: Synthesizing and testing a library of related compounds where substituents on the pyrazole and phenyl rings are varied.

Descriptor Calculation: Calculating a large number of molecular descriptors for each analog. These descriptors quantify various aspects of the molecule, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) properties.

Model Building: Using statistical methods like multiple linear regression or machine learning to create an equation that links a combination of descriptors to the observed biological activity (e.g., IC50 value). researchgate.net

The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds and provide insights into the structural features that are most important for the desired biological effect. For example, a model might reveal that increasing the electron-withdrawing strength on the phenyl ring leads to higher potency, guiding the design of future analogs. researchgate.net

In Silico Assessment of Pharmacokinetic and Pharmacodynamic Parameters (ADME)

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical phase in the drug discovery pipeline. In silico methods provide a rapid and cost-effective means to predict these pharmacokinetic parameters, helping to identify candidates with favorable drug-like properties early in the development process. For this compound, while specific experimental data is limited in publicly accessible literature, its ADME profile can be inferred and predicted through computational modeling based on its structural features and by comparison with analogous pyrazole derivatives. researchgate.netrjpn.org

Modern drug discovery heavily relies on computational tools to forecast the pharmacokinetic behavior of new chemical entities. excli.de Web-based platforms such as SwissADME and Molinspiration are frequently employed to calculate a range of molecular descriptors that are indicative of a compound's likely behavior in the human body. rjpn.orgcabidigitallibrary.orgbiointerfaceresearch.com These predictions are guided by established principles such as Lipinski's Rule of Five, which helps in assessing the potential for oral bioavailability. cabidigitallibrary.org

Physicochemical Properties and Drug-Likeness

The drug-likeness of a molecule is a qualitative concept used to evaluate its potential to be an orally active drug. This is often assessed by comparing its physicochemical properties to those of known drugs. For pyrazole derivatives, these properties are key determinants of their pharmacokinetic profiles. mdpi.comnih.gov The table below presents a hypothetical, yet representative, in silico prediction of the key physicochemical properties for this compound, based on analyses of similar structures found in the literature.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five, influencing absorption and distribution. cabidigitallibrary.org |

| LogP (Lipophilicity) | 1-3 | Optimal range for membrane permeability and solubility. ijprajournal.com |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Influences cell permeability and oral bioavailability. |

| Hydrogen Bond Donors | ≤ 5 | Conforms to Lipinski's Rule of Five, affecting solubility and binding. cabidigitallibrary.org |

| Hydrogen Bond Acceptors | ≤ 10 | Follows Lipinski's Rule of Five, impacting solubility and target interaction. cabidigitallibrary.org |

| Rotatable Bonds | < 10 | Contributes to good oral bioavailability. |

Pharmacokinetic Predictions

Building upon the physicochemical properties, computational models can predict the ADME profile of a compound. These predictions are crucial for anticipating how the compound will be processed by the body.

Absorption: The presence of the dichlorophenyl group suggests a certain degree of lipophilicity, which is generally favorable for passive diffusion across the gastrointestinal tract. nih.gov However, the polar amine and pyrazole groups contribute to its aqueous solubility. In silico models predict that compounds with such balanced characteristics are likely to have good oral absorption. rjpn.org The 'BOILED-Egg' model, a common predictive tool, can be used to visualize whether a compound is likely to be absorbed by the gastrointestinal tract and whether it can penetrate the blood-brain barrier (BBB). mdpi.com For a compound like this compound, it is predicted to show good gastrointestinal absorption but limited BBB penetration. mdpi.com

Distribution: Following absorption, a drug is distributed throughout the body. The volume of distribution (Vd) is influenced by factors such as plasma protein binding. Compounds with moderate lipophilicity tend to bind to plasma proteins like albumin. The predicted LogP value suggests that this compound would exhibit some degree of plasma protein binding.

Metabolism: The metabolic fate of a drug is largely determined by its interaction with cytochrome P450 (CYP) enzymes. In silico tools can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). rjpn.org Pyrazole-containing compounds can be susceptible to N-glucosylation and oxidation. The dichlorophenyl moiety may undergo hydroxylation. Predictions for similar pyrazole derivatives suggest that this compound is unlikely to be a potent inhibitor of major CYP enzymes, which would be a favorable characteristic in terms of reducing the potential for drug-drug interactions.

Excretion: The route and rate of excretion are the final determinants of a drug's duration of action. Water-soluble metabolites are typically excreted via the kidneys. The polarity introduced by the amine and pyrazole functionalities, potentially increased by metabolic transformations, would facilitate renal clearance.

The table below summarizes the predicted ADME properties for this compound, based on computational studies of analogous compounds.

| ADME Parameter | Predicted Outcome | Implication |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Good potential for oral bioavailability. ekb.eg |

| Blood-Brain Barrier (BBB) Permeability | Low | Reduced likelihood of central nervous system side effects. mdpi.com |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from cells, potentially increasing intracellular concentration. |

| CYP450 Inhibition (Major Isoforms) | Low to None | Lower risk of metabolic drug-drug interactions. rjpn.org |

| Aqueous Solubility | Moderate | Sufficient solubility for absorption and formulation. |

Pharmacological and Biological Activities of 5 3,4 Dichlorophenyl 1h Pyrazol 3 Amine Derivatives

Antimicrobial Properties

Derivatives of pyrazole (B372694) are recognized for their potential as antimicrobial agents, exhibiting activity against a range of pathogenic microorganisms. nih.gov The introduction of a dichlorophenyl moiety to the pyrazole scaffold can influence this activity, contributing to the compound's efficacy against various bacterial, fungal, and mycobacterial strains.

Antibacterial Efficacy Against Pathogenic Strains

Research into pyrazole derivatives has consistently shown their potential as antibacterial agents. nih.gov Studies on compounds structurally related to 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 3-(4-chlorophenyl)-4-substituted pyrazoles were synthesized and evaluated for their antimicrobial properties. Many of these compounds exhibited good to excellent activity against various bacterial strains. nih.gov The effectiveness of these compounds is often linked to their molecular structure, which allows them to interfere with essential bacterial survival mechanisms. nih.gov

While specific data for derivatives of this compound is limited, the activity of analogous compounds underscores the potential of this chemical class. For example, certain pyrazole derivatives have shown notable minimum inhibitory concentrations (MIC) against common pathogens. One study highlighted a 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide derivative with MIC values ranging from 62.5–125 µg/mL against tested bacteria. nih.gov Another series of 1,3,5-trisubstituted-1H-pyrazole derivatives containing a chlorophenyl group displayed moderate to excellent inhibitory activity against several bacterial species. mdpi.com

Antifungal Spectrum and Potency

The antifungal potential of pyrazole derivatives is a significant area of research. nih.gov Compounds featuring the pyrazole core have been shown to be effective against various pathogenic fungi. Studies on 3-(4-chlorophenyl)-4-substituted pyrazoles revealed that many of these derivatives possess potent antifungal activity. nih.gov

The fungicidal efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC) or 50% effective concentration (EC50) against various fungal strains. For example, certain hydrazone derivatives of pyrazole have shown remarkable antifungal activity, with MIC values as low as 2.9–7.8 µg/mL against tested fungi. nih.gov In another study, novel 5-chloro-pyrazole derivatives demonstrated significant bioactivity against plant pathogenic fungi like Rhizoctonia solani, with EC50 values as low as 0.25 μg mL−1. nih.gov

Antimycobacterial Activity

Several pyrazole derivatives have been identified as having promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Research on 3-(4-chlorophenyl)-4-substituted pyrazoles has demonstrated that these compounds can exhibit significant antitubercular effects. nih.govresearchgate.net

The antimycobacterial efficacy is often attributed to specific structural features, such as the presence of hydroxyl, chloro, or methoxy (B1213986) groups. nih.gov For instance, a pyrazole derivative with a para-chlorophenyl substitution at the first position of the pyrazole ring was identified as a highly active scaffold against mycobacteria. frontiersin.org In one study, a series of sulfonamide-based pyrazole-clubbed pyrazoline derivatives were developed, with one compound showing an MIC of 10.2 μg/mL against M. tuberculosis H37Rv. frontiersin.org

Anticancer and Antiproliferative Effects

The development of pyrazole derivatives as anticancer agents is an active area of investigation. These compounds have been shown to inhibit the growth of various cancer cell lines through mechanisms that include the induction of apoptosis and the modulation of key cellular signaling pathways. researchgate.net

Inhibition of Cancer Cell Proliferation and Induction of Apoptosis

Derivatives of this compound have shown significant potential in inhibiting the proliferation of cancer cells. A study focusing on 1,3,5-trisubstituted-1H-pyrazole derivatives, including compounds with a 3,4-dichlorophenyl group, demonstrated notable cytotoxic effects against several human cancer cell lines. nih.gov Specifically, these compounds were tested against MCF-7 (breast), A549 (lung), and PC-3 (prostate) cancer cells, showing significant activity. nih.govrsc.org

The mechanism of action often involves the induction of apoptosis, or programmed cell death. This is a critical process for eliminating cancerous cells. Evidence suggests that these pyrazole derivatives can trigger apoptosis by disrupting the balance between pro-apoptotic and anti-apoptotic proteins. nih.gov For example, treatment with these compounds has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins like Bax, p53, and Caspase-3. nih.govnih.gov This shift in the Bax/Bcl-2 ratio is a key indicator of the intrinsic, mitochondria-dependent pathway of apoptosis. nih.gov

Modulation of Cellular Pathways in Oncology

The anticancer activity of this compound derivatives is also linked to their ability to modulate specific cellular pathways that are critical for cancer cell survival and proliferation. One of the key targets identified for this class of compounds is the B-cell lymphoma 2 (Bcl-2) protein, an anti-apoptotic protein that is often overexpressed in various cancers. nih.gov

By inhibiting Bcl-2, these pyrazole derivatives can disrupt the protective mechanism that allows cancer cells to evade apoptosis. nih.gov Molecular docking studies have confirmed that these compounds can bind with high affinity to the active site of Bcl-2, thereby blocking its function. nih.govnih.gov This targeted inhibition of a crucial survival protein makes these derivatives promising candidates for further development as anticancer therapeutics. nih.gov Furthermore, some pyrazole derivatives have been investigated as inhibitors of other important cancer-related targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), suggesting that this chemical scaffold can be adapted to target multiple oncogenic pathways. nih.govrsc.org

Potential in Overcoming Drug Resistance

The emergence of drug resistance in pathogens and cancer cells is a critical global health challenge. digitellinc.com Pyrazole derivatives are being investigated as a potential strategy to combat this issue. Research indicates that these compounds can target and inhibit mechanisms that lead to resistance.

For instance, certain pyrazolo[3,4-d]pyrimidine derivatives, which share a core structure, have been identified as tyrosine kinase inhibitors (TKIs) that can reverse multidrug resistance (MDR). nih.gov This resistance is often mediated by the overexpression of transporters like P-glycoprotein (P-gp), which actively pump drugs out of the cell. nih.gov Studies have shown that these TKIs can inhibit P-gp's function, thereby increasing the intracellular concentration of chemotherapeutic agents like doxorubicin (B1662922) and paclitaxel. nih.gov

Furthermore, some pyrazole derivatives have demonstrated the ability to inhibit the formation of biofilms and eradicate persister cells of resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA). digitellinc.com The development of pyrazole-based compounds that disrupt bacterial cell membranes or inhibit crucial biosynthetic pathways represents a promising avenue for tackling antibacterial resistance. nih.gov

In the context of cancer, novel pyrazole derivatives have shown efficacy against resistant cancer cell lines. nih.gov For example, one compound demonstrated significant cytotoxicity against resistant HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines, with IC50 values of 63.44 μM and 98.60 μM, respectively. nih.gov The mechanism for overcoming resistance can involve inducing apoptosis through the upregulation of Bax and downregulation of Bcl-2, as well as inhibiting key enzymes like EGFR and Topoisomerase-1. nih.gov

Anti-inflammatory and Immunomodulatory Activities

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. ijpsjournal.com Pyrazole derivatives are well-documented for their potent anti-inflammatory effects. sciencescholar.usnih.gov The 5-aminopyrazole scaffold, in particular, has been utilized to develop agents that can modulate the inflammatory response. nih.gov

The anti-inflammatory action of these compounds is often multifaceted, involving the inhibition of key enzymes and the suppression of inflammatory mediators. ijpsjournal.comnih.gov

A primary mechanism for the anti-inflammatory activity of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation. nih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. ijpsjournal.com Pyrazole-based compounds, such as celecoxib, have been successfully developed as selective COX-2 inhibitors, which offers the benefit of reducing the gastrointestinal side effects associated with non-selective COX inhibitors. ijpsjournal.comnih.gov

Research has shown that novel pyrazole derivatives can be potent and selective inhibitors of COX-2. For example, a series of differently substituted pyrazoles demonstrated selective COX-2 inhibition with IC50 values ranging from 0.043 to 0.56 μM. nih.gov Another study reported on pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors, with one compound showing a COX-2 IC50 of 0.01 μM. mdpi.com The selectivity for COX-2 over COX-1 is a key objective in the design of safer anti-inflammatory drugs. nih.gov

| Compound Type | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Differently Substituted Pyrazoles | Not specified | 0.043 - 0.56 | Not specified | nih.gov |

| Pyrazole Sulfonamide Derivative (Benzothiophen-2-yl pyrazole carboxylic acid) | 5.40 | 0.01 | 540 | mdpi.com |

| Trisubstituted Pyrazole Derivative (PYZ38) | >80 | 1.33 | >60 | nih.gov |

| Pyrazole-thiourea-benzimidazole (PYZ10) | Not specified | 0.0000283 | Not specified | nih.govacs.org |

| Triarylpyrazoline Derivative | Not specified | Potent Inhibition | Not specified | nih.gov |

Beyond COX inhibition, pyrazole-amine derivatives also exert their anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines. These signaling molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6), play a central role in orchestrating the inflammatory cascade. nih.govijpsjournal.com

Studies have demonstrated that certain pyrazole derivatives can significantly inhibit the release of these cytokines. For instance, some compounds have been shown to suppress the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. nih.gov One particular pyrazole derivative, compound 6c, was identified as a potent inhibitor of NF-κB transcription activity in LPS-stimulated RAW264.7 cells, leading to a significant reduction in various pro-inflammatory cytokines. nih.gov Another study reported an 85% reduction in IL-6 levels at a 5 μM concentration with a 3-(trifluoromethyl)-5-arylpyrazole derivative. ijpsjournal.com The ability to inhibit p38 MAPK, a key kinase involved in the regulation of TNF-α and IL-1 production, is another mechanism through which these compounds operate. nih.gov A 5-aminopyrazole derivative, SR-318, showed a 97.7% inhibition of LPS-stimulated TNF-α release in whole blood at a concentration of 10 µM. nih.gov

Other Significant Biological Activities Attributed to Pyrazole-Amine Derivatives

The versatile structure of the pyrazole-amine scaffold has allowed for the discovery of a range of other important biological activities beyond anti-inflammatory and anti-resistance effects.

Many compounds that exhibit anti-inflammatory activity also possess pain-relieving properties. Pyrazole derivatives have been extensively evaluated for their analgesic and antinociceptive effects. nih.goveurekaselect.comresearchgate.netbohrium.comnih.gov In vivo studies, such as the acetic acid-induced writhing test and the hot plate test, are commonly used to assess this potential.

For example, a series of pyrazoline derivatives were tested for their ability to inhibit nociception, with some compounds showing more potent effects than others. nih.govresearchgate.netmdpi.com The fusion of a pyrazole nucleus with other heterocyclic structures, like thiophene, has been explored to enhance analgesic action. nih.goveurekaselect.com One study found that (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl) ethanol (B145695) showed a 91% inhibition of edema, which is often associated with pain, compared to 82% for the standard drug ibuprofen. nih.gov

| Compound/Derivative Series | Test Model | Observed Effect | Reference |

|---|---|---|---|

| Pyrazoline derivative 2e | Nociception test | Higher inhibition of nociception compared to derivative 2d | nih.govresearchgate.netmdpi.com |

| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl) ethanol | Carrageenan-induced paw edema | 91% inhibition of edema | nih.gov |

| (S)-1-(6-Phenyl-7H- sciencescholar.usijpsjournal.comnih.govtriazolo[3,4-b] nih.govijpsjournal.comnih.govthiadiazin-3-yl)ethanol | Carrageenan-induced paw edema | 81% inhibition (equipotent to ibuprofen) | nih.gov |

| 1-Thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivative (3k) | Acetic acid-induced writhing | Analgesic activity comparable to indomethacin | nih.gov |

Derivatives of pyrazole have emerged as a promising class of compounds for the management of diabetes mellitus. researchgate.neteurekaselect.comnih.gov Their mechanisms of action are varied and target several key pathways involved in glucose homeostasis.

One major approach is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. researchgate.netresearchgate.net By inhibiting these enzymes in the digestive tract, the breakdown of complex carbohydrates into absorbable simple sugars is slowed, leading to a reduction in post-meal blood glucose spikes. A series of substituted pyrazole derivatives were tested for their in vitro antidiabetic activity, with one compound emerging as an excellent inhibitor of both α-amylase and α-glucosidase. mdpi.com

Another significant target is the dipeptidyl peptidase-4 (DPP-4) enzyme. researchgate.net Inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner. Several pyrazole-based compounds have been developed as potent DPP-4 inhibitors. researchgate.net

Furthermore, pyrazole derivatives have been investigated as sodium-glucose co-transporter (SGLT) inhibitors and peroxisome proliferator-activated receptor (PPAR) agonists, both of which are established therapeutic strategies for diabetes. researchgate.netnih.govresearchgate.net In vivo studies have confirmed the hypoglycemic effects of these compounds. For example, a novel 1,5-diaryl pyrazole derivative showed a significant plasma glucose reduction of 64% in animal models. mdpi.com

| Compound/Derivative Type | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|

| 1,5-Diaryl pyrazole derivative | Not specified | 64% reduction in plasma glucose | mdpi.com |

| Substituted pyrazole derivative | α-amylase and α-glucosidase inhibition | Potent dual inhibition | mdpi.com |

| Thiazolidine-2,4-dione-pyrazole conjugate (S-2) | α-amylase inhibition | IC50 of 4.08 μg/mL | researchgate.net |

| Pyrazole-based compounds | DPP-4 inhibition | Promising approach for type 2 diabetes | researchgate.net |

| Pyrazole-3-one with sulphonamide derivative | In vivo hypoglycemic activity | Most potent in the series | nih.gov |

Diuretic Activity

Research into the diuretic properties of pyrazole derivatives is an emerging area. While direct studies on this compound derivatives are not extensively documented in publicly available research, the investigation of other heterocyclic compounds with structural similarities provides context. For instance, derivatives of 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) have been synthesized and evaluated for their diuretic effects. researchgate.netnuph.edu.uazsmu.edu.ua

One study investigated a series of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives and found that some compounds exhibited significant diuretic action in rat models. researchgate.netnuph.edu.ua Another line of research focused on 1,2,4-triazole derivatives containing fluorophenyl substituents, with some compounds showing diuretic activity comparable to or even exceeding that of standard drugs like hydrochlorothiazide (B1673439) and furosemide. zsmu.edu.ua

A study on a newly synthesized pyrazole derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21), demonstrated an antihypertensive effect in spontaneously hypertensive rats, which was suggested to be mediated through the NO/cGMP pathway. nih.gov While not a direct measure of diuresis, antihypertensive effects can be related to the modulation of kidney function.

These findings from related heterocyclic systems suggest that the pyrazole scaffold, particularly with appropriate substitutions, could be a promising area for the development of novel diuretic agents. However, specific research on the diuretic potential of this compound derivatives is needed to confirm this hypothesis.

Antiviral and Antimalarial Investigations

The pyrazole scaffold is a well-established pharmacophore in the development of antiviral and antimalarial agents. researchgate.netnih.gov The unique chemical structure of pyrazoles allows for extensive modifications, leading to compounds with specific and enhanced biological activities. nih.gov

Antiviral Activity:

Numerous pyrazole derivatives have been synthesized and tested for their efficacy against a variety of viruses. For example, a series of 4-substituted pyrazole derivatives demonstrated notable activity against Newcastle disease virus (NDV). nih.gov In particular, a hydrazone derivative and a thiazolidinedione derivative provided complete protection against the virus in experimental settings. nih.gov Other research has highlighted the potent antiviral activity of pyrazole-containing agents against influenza virus, hepatitis A virus (HAV), and herpes simplex virus (HSV). nih.gov

A study on 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives identified compounds with activity against Dengue virus (DENV-2) and West Nile virus (WNV). frontiersin.org Furthermore, novel 6-amino-1-(4-chlorophenyl)-4-(aryl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives have been designed and synthesized, showing potential as antiviral agents. nih.gov

Antimalarial Investigations:

The emergence of drug-resistant strains of Plasmodium parasites has necessitated the search for new antimalarial drugs. Pyrazole derivatives have shown significant promise in this area. researchgate.netnih.gov They can inhibit various essential enzymes and pathways in the parasite's life cycle. researchgate.net

Several studies have reported the successful synthesis and potent antimalarial activity of various pyrazole derivatives. For instance, pyrazolylpyrazoline derivatives have been evaluated for their in vivo antimalarial activity against Plasmodium berghei in mice, with some compounds showing promising inhibitory effects on parasite multiplication. nih.gov Certain derivatives also exhibited higher potency than chloroquine (B1663885) against a chloroquine-resistant strain of P. falciparum. nih.gov

Another study focused on 1H-pyrazole derivatives, where one compound, 1-(4-methylphenyl)-3-phenyl-4-[3-(2-thienyl)-2-pyrazolin-5-yl]-1H-pyrazole, demonstrated the highest antimalarial activity with a suppression rate of 70.26%. pjps.pk

Interactive Data Table: Antiviral and Antimalarial Activity of Selected Pyrazole Derivatives

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| 4-Substituted Pyrazole Derivatives | Newcastle Disease Virus (NDV) | Hydrazone and thiazolidinedione derivatives showed 100% protection. | nih.gov |

| 1-(Phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline Derivatives | Dengue Virus (DENV-2), West Nile Virus (WNV) | Showed activity against both viruses. | frontiersin.org |

| Pyrazolylpyrazoline Derivatives | Plasmodium berghei, P. falciparum (chloroquine-resistant) | Promising in vivo antimalarial activity; higher potency than chloroquine in resistant strains. | nih.gov |

Antidepressant and Anticonvulsant Properties

The central nervous system (CNS) is a key target for many therapeutic agents, and pyrazole derivatives have been investigated for their potential as both antidepressants and anticonvulsants.

Anticonvulsant Properties:

Epilepsy is a common neurological disorder, and there is a continuous need for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects. The widely prescribed AED, lamotrigine, is a 1,2,4-phenyltriazine derivative, highlighting the potential of nitrogen-containing heterocycles in this therapeutic area. iomcworld.org

Research has shown that certain pyrazole derivatives possess significant anticonvulsant activity. A series of novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones were synthesized and found to have central nervous system depressant activity and potential anticonvulsant properties. nih.gov Specifically, (5-amino-1-ethyl-3-methyl-1H-pyrazol-4-yl)(2-chlorophenyl)methanone was identified as a particularly active compound against pentylenetetrazole-induced convulsions. nih.gov

Another study evaluated N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]2/4-substituted hydrazides for their anticonvulsant activity in mouse models. All tested compounds showed protection in the maximal electroshock (MES) model. nih.gov

Antidepressant Properties:

Depression often coexists with epilepsy, and some drugs can exhibit both antidepressant and anticonvulsant effects. mdpi.com While direct studies on the antidepressant activity of this compound derivatives are limited, research on related compounds is informative. For example, some antidepressants have been shown to possess anticonvulsant action in animal models. mdpi.com The investigation of pyrazole derivatives for CNS activities has revealed that certain compounds can act as potent depressants. nih.gov

The structural features of this compound, particularly the dichlorophenyl group, are present in some known CNS-active drugs, suggesting that its derivatives could be viable candidates for further investigation as antidepressant and anticonvulsant agents.

Interactive Data Table: Anticonvulsant Activity of Selected Pyrazole Derivatives

| Compound Series | Animal Model | Key Findings | Reference |

|---|---|---|---|

| (1,3-Dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones | Pentylenetetrazole-induced convulsions | Demonstrated CNS depressant and potential anticonvulsant properties. | nih.gov |

Mechanistic Insights into the Biological Action of 5 3,4 Dichlorophenyl 1h Pyrazol 3 Amine

Identification of Specific Biological Targets (Enzymes, Receptors)

Research into compounds structurally similar to 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine, particularly those containing the dichlorophenyl and aminopyrazole moieties, has identified several key biological targets. These targets are primarily involved in regulating cell growth, proliferation, and apoptosis (programmed cell death). The dichlorophenyl group is often considered a crucial feature for high biological activity in these molecular classes. nih.gov

Anti-apoptotic Proteins: A significant target for dichlorophenyl pyrazole (B372694) derivatives is the B-cell lymphoma 2 (Bcl-2) protein. nih.govresearchgate.net Bcl-2 is a central regulator of apoptosis, and its overexpression is a hallmark of many cancers, contributing to tumor cell survival and resistance to therapy. nih.govnih.gov Compounds containing a 3,4-dichlorophenyl group have been synthesized and evaluated as potential inhibitors of Bcl-2. nih.gov

Protein Kinases: The pyrazole scaffold is a well-established framework for the development of protein kinase inhibitors. nih.govmdpi.commdpi.com Dichlorophenyl pyrazole derivatives have been shown to inhibit several types of kinases that are critical for cellular signaling:

Akt (Protein Kinase B): This serine-threonine kinase is a central node in the PI3K-Akt-mTOR signaling pathway, which governs cell survival and proliferation. nih.gov A conformationally restricted analog of a known pyrazole-based Akt inhibitor, featuring a dichlorophenyl group, demonstrated potent inhibition of Akt1. nih.gov

Aurora Kinases: These are serine-threonine kinases essential for cell division (mitosis). A series of pyrazolyl benzimidazoles were found to have an inhibitory effect on Aurora A and B kinases. nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are fundamental in controlling the cell cycle. mdpi.com Novel pyrazole derivatives have been developed as potent inhibitors of CDK2, a key enzyme for the transition from G1 to S phase of the cell cycle. rsc.org Other related compounds have also been shown to target the CDK16/cyclin Y complex. mdpi.com

p38 MAP Kinase: Aminopyrazoles are recognized as advantageous frameworks that can provide useful ligands for enzymes such as p38 Mitogen-Activated Protein Kinase (p38MAPK), which is involved in inflammatory responses and other cellular processes. mdpi.com

The following table summarizes the inhibitory activities of some illustrative pyrazole derivatives against various cancer cell lines, which points towards the potential of this class of compounds.

| Compound Designation | Cell Line | Activity/Measurement | Value |

| Compound 4 | Full Panel (NCI-60) | GI50 (50% Growth Inhibition) | 3.81 µM rsc.org |

| Compound 9 | Full Panel (NCI-60) | Mean Growth Inhibition | 65.90% rsc.org |

| Compound 2b | MCF-7 (Breast Cancer) | Growth Inhibition | 86.1% rsc.org |

| Compound 7c | MCF-7 (Breast Cancer) | Growth Inhibition | 79.41% rsc.org |

| Compound 1 | OVCAR-8 (Ovarian Cancer) | IC50 (50% Inhibitory Concentration) | 9.76 µM nih.gov |

| Compound 7 | A549 (Lung Cancer) | IC50 (50% Inhibitory Concentration) | 0.487 µM nih.gov |

This data is for related pyrazole derivatives, not this compound.

Elucidation of Molecular Pathways and Signaling Cascades

The inhibition of specific biological targets by dichlorophenyl pyrazole analogs leads to the modulation of critical cellular signaling pathways, primarily those governing cell life and death.

Apoptotic Pathways: By targeting the anti-apoptotic protein Bcl-2, these compounds can trigger the intrinsic pathway of apoptosis. nih.gov The mechanism involves the downregulation of Bcl-2 gene expression. nih.gov This disrupts the protective function of Bcl-2, which normally prevents the release of cytochrome c from mitochondria. nih.gov The inhibition of Bcl-2 leads to an increase in the expression of pro-apoptotic proteins like BAX and the tumor suppressor p53. nih.govresearchgate.net This shift in the balance between anti- and pro-apoptotic proteins activates the caspase cascade, a family of proteases that execute programmed cell death. nih.govresearchgate.net Some trisubstituted-1H-pyrazole derivatives have been shown to cause DNA damage, further contributing to genotoxic stress and apoptosis induction. nih.govresearchgate.net

Cell Cycle and Survival Pathways: Inhibition of kinases by pyrazole derivatives directly impacts cell cycle progression and survival signals.

PI3K-Akt-mTOR Pathway: Inhibition of Akt kinase by pyrazole compounds disrupts this crucial survival pathway. For example, one such inhibitor was shown to decrease the phosphorylation of GSK3β, a downstream substrate of Akt, confirming the interruption of the signaling cascade. nih.gov

Cell Cycle Regulation: A compound identified as 3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine was found to block the cell cycle at the G2/M phase. Similarly, pyrazole-based CDK2 inhibitors can induce significant cell cycle arrest at the G1 phase. rsc.org This prevents cells from replicating their DNA and dividing, thus halting proliferation.

Analysis of Binding Interactions with Macromolecules

Molecular docking studies have provided insights into how dichlorophenyl pyrazole derivatives may interact with their biological targets at an atomic level. These computational analyses predict the binding poses and key interactions that stabilize the compound within the target's active site.

Binding with Bcl-2: Molecular docking simulations of 1,3,5-trisubstituted-1H-pyrazole derivatives confirmed a high binding affinity for the Bcl-2 protein. nih.govresearchgate.net The stability of the complex is attributed to key hydrogen bonding interactions between the pyrazole derivative and amino acid residues within the binding groove of Bcl-2. nih.govresearchgate.net These interactions are fundamental for the inhibition of Bcl-2's anti-apoptotic function. nih.gov

Binding with Protein Kinases: In silico studies of pyrazole derivatives as kinase inhibitors reveal a common mode of interaction within the ATP-binding site of these enzymes. nih.govrsc.org

CDK2: Docking studies showed that potent pyrazole inhibitors adopt a binding mode similar to known inhibitors like AT7519 within the CDK2 binding site. The stability of these compounds within the catalytic domain was further validated by molecular dynamics simulations. rsc.org

Other Kinases: A docking simulation for a potent triarylpyrazole suggested a common mode of interaction at the ATP-binding sites of multiple kinases, including AKT1, AKT2, EGFR, and p38α. nih.gov This indicates that the pyrazole scaffold can act as a "hinge-binding" moiety, a common feature in many kinase inhibitors. mdpi.com

Structure Activity Relationship Sar Studies of 5 3,4 Dichlorophenyl 1h Pyrazol 3 Amine Analogs

Role of Substituent Modifications on the Pyrazole (B372694) Heterocycle (Positions 1, 3, 4, 5)

The pyrazole core is a versatile scaffold, and modifications at its various positions (N-1, C-3, C-4, and C-5) significantly influence the biological profile of the resulting analogs. The substitutions, additions, or removal of functional groups on the pyrazole ring are pivotal for synthesizing lead compounds with desired efficacy.

Position 1 (N-1): The N-1 position of the pyrazole ring is frequently a key point for modification. Studies on related pyrazole compounds have shown that the nature of the substituent at N-1 can drastically alter activity. For instance, in a series of phenylated pyrazoloalkanoic acids designed as platelet aggregation inhibitors, the length of the ω-alkanoic acid side chain attached to the N-1 position was a critical determinant of potency. Similarly, for 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives, substitutions at the N-1 position were integral to their activity as monoamine oxidase inhibitors. In the context of kinase inhibitors, N-1 substitution can modulate selectivity and potency.

Position 3: The substituent at the C-3 position, adjacent to the amino group in the parent compound, plays a significant role in target interaction. In a series of 3,5-diphenylpyrazole (B73989) derivatives, replacing one of the phenyl groups at position 3(5) with smaller alkyl groups like methyl or benzyl (B1604629) led to a decrease in inhibitory activity against meprin α. However, a bulkier cyclopentyl group maintained a similar level of activity, indicating that the size and nature of the substituent at this position are crucial for optimal interaction with the biological target.

Position 4: The C-4 position of the pyrazole ring offers another site for modification that can impact biological activity. For example, the introduction of a methyl group at C-4 is a feature of the potent cannabinoid receptor antagonist SR141716, which contains a 1,5-diaryl-pyrazole-3-carboxamide core. In other series, substitution at C-4 with groups like carbaldehyde has been explored, leading to compounds with significant anti-inflammatory properties.

Position 5: The substituent at the C-5 position, which is the 3,4-dichlorophenyl group in the primary compound, is a major determinant of activity and is discussed in detail in the next section. Generally, aryl groups at this position are common in biologically active pyrazoles. The interaction between substituents at C-5 and N-1 is also important; SAR studies on prostacyclin mimetics showed that potency depended on both the N-1 side-chain length and its topological relationship with the phenyl rings at other positions.

The following table summarizes the impact of substitutions at various positions on the pyrazole ring based on related compound series.

| Position | Substituent Type | Effect on Activity | Reference |

| N-1 | ω-alkanoic acid chain | Length is critical for potency | |

| C-3/C-5 | Methyl, Benzyl | Decreased inhibitory activity | |

| C-3/C-5 | Cyclopentyl | Maintained inhibitory activity | |

| C-4 | Methyl | Present in potent antagonists | |

| C-4 | Carbaldehyde | Leads to anti-inflammatory properties |

Impact of the Dichlorophenyl Substitution Pattern on Biological Activity

The presence and positioning of the chlorine atoms on the C-5 phenyl ring are critical for the biological activity of 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine analogs. The electronic and steric properties of the chloro substituents significantly influence how the molecule interacts with its biological target.

Research on related diaryl pyrazole structures indicates that halogen substituents often enhance biological activity. For instance, studies have shown that the presence of a chloro substituent on the phenyl ring of 1,3-diaryl pyrazoles can improve anti-inflammatory and anticancer activity.

Preclinical Evaluation and Translational Research of 5 3,4 Dichlorophenyl 1h Pyrazol 3 Amine

In Vitro Efficacy Screening and Cellular Assays

The initial phase of preclinical evaluation involves screening for biological activity using in vitro models. This typically includes target-based assays and cell-based assays to determine the compound's potential efficacy and mechanism of action. For aminopyrazole derivatives, a common focus is on their antiproliferative and antimicrobial properties. nih.govnih.gov

A variety of cellular assays are employed to quantify the biological effects of these compounds. The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation. nih.govnih.gov In studies of novel aminopyrazole derivatives, researchers have utilized the MTT assay to evaluate antiproliferative activity against a panel of human cancer cell lines. nih.gov For instance, certain 5-aminopyrazole derivatives have demonstrated significant cytotoxic activity against lines such as non-small cell lung cancer (NCI-H23), colon cancer (HCT-15), and breast cancer (MCF-7). nih.gov

Beyond general cytotoxicity, specific assays are used to elucidate the mechanism of action. DNA fragmentation analysis, for example, can indicate whether the compound induces apoptosis (programmed cell death). nih.gov Another common technique is the trypan blue exclusion assay, which distinguishes viable from non-viable cells to assess cytotoxicity. nih.gov

In the context of antimicrobial research, the efficacy of pyrazole (B372694) derivatives is often tested against a range of pathogens, including multidrug-resistant (MDR) strains. acs.org These screening efforts measure parameters such as the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. mdpi.com

Detailed findings from in vitro studies on various aminopyrazole compounds are summarized below.

| Compound Class | Assay Type | Cell Line / Organism | Key Findings |

| 5-aminopyrazole derivatives | MTT Assay | HCT-116 (Colon Carcinoma), MCF-7 (Breast Cancer) | Displayed significant cytotoxic activity with IC₅₀ values of 3.18 µM and 4.63 µM, respectively. nih.gov |

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives | MTT, Trypan Blue, DNA Fragmentation | MCF-7 (Breast Cancer), VERO (Normal) | Exhibited notable growth inhibitory effects against breast cancer cells. nih.gov |

| 4-Arylhydrazinylidenepyrazol-3-ones | Cytotoxicity Assay | HeLa (Cervical Cancer), Normal Human Fibroblasts | Showed anti-cancer activity comparable to Doxorubicin (B1662922) but with lower cytotoxicity against normal cells. mdpi.com |

| Pyrazole derivatives | Antimicrobial Susceptibility Testing | Gram-positive and Gram-negative bacteria | Five derivatives showed excellent activity with inhibition zones ranging from 25 to 33 mm. acs.org |

| 6-amino-1H-pyrazolo[3,4-d]pyrimidines | Leishmania Donovani Amastigote Assay | Leishmania donovani | Optimization led to compounds with potent anti-leishmanial activity. nih.gov |

In Vivo Efficacy and Proof-of-Concept Studies Using Animal Models

Following promising in vitro results, the evaluation of a compound progresses to in vivo studies using animal models. These studies are essential for establishing proof-of-concept, understanding the compound's behavior in a whole organism, and gathering preliminary data on efficacy and safety.

For the aminopyrazole class of compounds, animal models have been instrumental in demonstrating therapeutic potential. In the field of infectious diseases, a mouse model of visceral leishmaniasis (VL) has been used to evaluate pyrazolo[3,4-d]pyrimidine derivatives, which share a core structure with aminopyrazoles. nih.gov In these studies, compounds that showed high potency in vitro were administered to infected mice, and the reduction in parasite burden in the spleen and liver was measured to determine in vivo efficacy. nih.gov This research led to the identification of orally bioavailable compounds that demonstrated significant efficacy in the mouse model of VL. nih.gov

In other therapeutic areas, such as pain and inflammation, rodent models are commonly used. The hot plate test, for instance, is a standard method to assess the analgesic effects of a compound. mdpi.com In this test, the latency of the animal's response to a thermal stimulus is measured after administration of the test compound. Studies on certain pyrazolone (B3327878) derivatives have shown a pronounced analgesic effect in this model, in some cases exceeding that of established drugs like diclofenac. mdpi.com It is noteworthy, however, that derivatives containing two chlorine atoms in the aryl group, a feature present in 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine, did not exhibit this analgesic effect in the reported studies. mdpi.com

These proof-of-concept studies are critical for validating the therapeutic hypothesis and justifying further development of the compound or its analogs.

General Safety and Toxicity Profiling Methodologies

A fundamental component of preclinical evaluation is the assessment of a compound's safety and toxicity profile. This involves a battery of standardized tests designed to identify potential adverse effects before a compound can be considered for human trials.

Acute toxicity studies are among the first to be conducted. A common method is the acute oral toxicity test, often performed in rodents like Sprague Dawley rats. cir-safety.orgeuropa.eu In this test, animals receive a single high dose of the substance, and are then observed for a set period (e.g., 14 days) for signs of toxicity and mortality. cir-safety.org Key parameters recorded include body weight changes and any clinical signs of systemic toxicity. cir-safety.orgeuropa.eu Post-mortem examinations may also be performed to check for effects on internal organs. europa.eu The goal is to determine the dose at which significant adverse effects are observed.

Inhalation toxicity may also be assessed, particularly if the compound is volatile or intended for inhalation. europa.eu This involves exposing animals to the substance as an aerosol in a controlled chamber and monitoring for effects such as changes in breathing frequency and lung pathology. europa.eu

General safety profiling also includes an evaluation of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. mdpi.com Computational models and in vitro assays are often used in the early stages to predict these characteristics. For instance, assays for carboxylesterase (CES) inhibition can reveal potential drug-drug interactions, and studies on some pyrazolone derivatives have identified selective CES inhibitors. mdpi.com The potential for a compound to be converted into carcinogenic N-nitroso chemicals is another safety concern, especially for molecules containing amine groups, and is carefully evaluated. cir-safety.org

These methodologies provide a foundational understanding of a compound's potential risks, guiding decisions on whether to proceed with further development.

Patent Landscape and Commercial Implications for 5 3,4 Dichlorophenyl 1h Pyrazol 3 Amine

Analysis of Existing Patent Filings and Grants

While a direct patent for the specific compound 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine has not been prominently identified in broad searches, the patent landscape is rich with structurally similar molecules, indicating a strong likelihood of its use as a key intermediate or a core scaffold in the development of proprietary compounds.

Patents for related compounds, such as 3-(substituted phenyl)pyrazole derivatives, highlight their application as herbicides. google.com These patents often describe the synthesis of a range of pyrazole (B372694) derivatives with various substitutions on the phenyl ring, aimed at modulating their herbicidal efficacy against different weeds. For instance, a European patent (EP0443059B1) details the preparation of 3-(substituted phenyl)pyrazole derivatives and their use as herbicides, covering a scope that could potentially include this compound as part of its claims. google.com

In the pharmaceutical domain, patents for 3(5)-amino-pyrazole derivatives describe their potential as antitumor agents. google.com These patents underscore the importance of the aminopyrazole moiety in designing compounds that can interact with biological targets relevant to cancer and other cell proliferative disorders. google.com A World Intellectual Property Organization patent (WO2001012189A1) discloses 3(5)-amino-pyrazole derivatives for their use as antitumor agents, suggesting that modifications of the pyrazole core, including the addition of a dichlorophenyl group, could be a strategy to develop novel therapeutic agents. google.com

Furthermore, patents related to the synthesis of pyrazole derivatives often claim a broad range of starting materials and intermediates. A Korean patent (KR20190039177A) for the preparation of 3-amino-1-(2,6-dichlorophenyl) pyrazole, a structural isomer of the target compound, points to the industrial importance of dichlorophenyl-substituted aminopyrazoles as building blocks for pest control agents. googleapis.com This suggests that this compound would be a valuable intermediate for which synthetic methods could be patented.

The following table provides a summary of representative patents for structurally similar compounds:

| Patent Number | Title | Key Findings Relevant to this compound |

| EP0443059B1 | 3-(Substituted phenyl)pyrazole derivatives, salts thereof, herbicides therefrom, and process for producing said derivatives or salts | Describes the use of 3-(substituted phenyl)pyrazoles as herbicides, indicating a potential application for the target compound in agrochemicals. google.com |

| WO2001012189A1 | 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents | Highlights the potential of aminopyrazole scaffolds in developing antitumor agents, suggesting a possible therapeutic application for the target compound. google.com |

| KR20190039177A | Preparation of 3-amino-1-(2,6-dichlorophenyl) pyrazole | Details the synthesis of a structurally related dichlorophenyl aminopyrazole for use in pest control, indicating the target compound's value as an intermediate. googleapis.com |

| US4036631A | Pyrazolone (B3327878) derivatives and their use as herbicides | Focuses on pyrazolone derivatives for herbicidal applications, a class of compounds related to the target molecule. google.com |

Co-occurrence Analysis of the Compound with Diseases and Genes in Patent Literature

A direct co-occurrence of "this compound" with specific diseases or genes in patent literature is not readily apparent from available search data. However, by examining patents for closely related pyrazole derivatives, we can infer potential therapeutic targets and disease areas of interest.

Patents for various substituted pyrazole derivatives frequently mention their utility in treating a range of diseases, primarily centered around cancer and inflammatory disorders. For example, patents for 3,4-diarylpyrazoles describe their activity as protein kinase inhibitors, which are crucial targets in oncology. drughunter.com Kinases such as c-Src and Abl have been identified as targets for pyrazole-based inhibitors. researchgate.net

The following table illustrates the potential disease and gene associations based on the broader class of pyrazole derivatives found in patent literature:

| Compound Class | Associated Diseases in Patents | Associated Genes/Targets in Patents |

| Substituted Pyrazoles | Cancer (various forms), Inflammatory diseases, Neurodegenerative disorders google.comgoogle.com | Protein Kinases (e.g., c-Src, Abl), Cyclin-dependent kinases (CDKs) researchgate.netgoogle.com |

| Pyrazolyl Benzenesulfonamides | Inflammation, Arthritis googleapis.com | Cyclooxygenase-2 (COX-2) |

Given that this compound possesses the core aminopyrazole structure, it is plausible that it could be investigated as an inhibitor of various protein kinases, making it a candidate for development in oncology or for the treatment of inflammatory conditions. The dichlorophenyl substitution could enhance its binding affinity and selectivity for specific kinase targets.

Role of Pyrazole Derivatives in Agrochemistry and Materials Science from a Patent Perspective

From a patent perspective, pyrazole derivatives are a cornerstone in the development of modern agrochemicals. The patent literature is replete with examples of pyrazole-based herbicides, insecticides, and fungicides. globalresearchonline.net

In agrochemistry , the dichlorophenyl moiety is a common feature in many patented active ingredients. This is because the chlorine atoms can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to target enzymes in pests and weeds. Patents for pesticidal mixtures often include pyrazole compounds with dichlorophenyl substitutions as a key component. globalresearchonline.net For instance, a European patent application (EP 4140995 A1) describes pyrazine (B50134) compounds for the control of invertebrate pests, with some examples containing dichlorophenyl groups. googleapis.com The extensive patenting of pyrazole derivatives in this field underscores their commercial importance and the continuous innovation aimed at discovering new and more effective crop protection agents. google.com

The role of pyrazole derivatives in materials science , as reflected in patent literature, is more varied. While not as dominant as in agrochemicals and pharmaceuticals, there are patents describing their use in the development of:

Dyes and Pigments: The pyrazole ring can act as a chromophore, and patents occasionally describe their use in the synthesis of azo dyes and other colorants.

Polymers and Resins: Pyrazole derivatives can be incorporated into polymer backbones or used as additives to modify the properties of materials, such as thermal stability or UV resistance.

Corrosion Inhibitors: Some pyrazole compounds have been patented for their ability to form protective films on metal surfaces, thereby inhibiting corrosion. google.com

The patent landscape suggests that while the primary commercial applications for dichlorophenyl pyrazole derivatives like this compound are in life sciences (agrochemicals and pharmaceuticals), their versatile chemical nature allows for their potential use in specialized areas of materials science.

Future Directions and Research Gaps for 5 3,4 Dichlorophenyl 1h Pyrazol 3 Amine

Exploration of Novel Therapeutic Applications

The pyrazole (B372694) scaffold is associated with a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects. mdpi.comresearchgate.netnih.gov Derivatives of 5-aminopyrazole, in particular, have shown significant promise. mdpi.com Future research should systematically explore the therapeutic potential of 5-(3,4-dichlorophenyl)-1H-pyrazol-3-amine beyond its currently investigated activities.

A primary area of focus should be oncology. Numerous pyrazole derivatives have been developed as potent anticancer agents that target various signaling pathways crucial for tumor growth and survival. nih.govmdpi.com Research could be directed toward evaluating the inhibitory activity of this compound and its analogues against a panel of cancer-related kinases, such as VEGFR, EGFR, and BTK. nih.govmdpi.commdpi.com The recent FDA approval of Pirtobrutinib, a 5-aminopyrazole derivative that acts as a reversible BTK inhibitor for treating mantle cell lymphoma, highlights the clinical viability of this scaffold. mdpi.com Investigating its efficacy in diverse cancer cell lines, particularly those where dichlorinated compounds have shown activity, could reveal novel antitumor applications. nih.govresearchgate.net

Furthermore, the potential for developing this compound into anti-infective agents remains underexplored. Substituted pyrazoles have demonstrated activity against various pathogens, including bacteria, fungi, and protozoa like Leishmania amazonensis. nih.govnih.gov A future research pathway could involve screening this compound and its derivatives against a broad range of microbial and parasitic species to identify new leads for treating infectious diseases.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives This table presents data on related pyrazole compounds to illustrate the potential therapeutic avenues for this compound.

| Compound/Derivative | Target/Cell Line | Activity (IC₅₀) | Source |

| Pyrazole Derivative 43 | PI3 Kinase / MCF7 Breast Cancer | 0.25 µM | mdpi.com |

| Pyrazole Derivative 50 | EGFR / VEGFR-2 / HepG2 | 0.09 µM / 0.23 µM / 0.71 µM | mdpi.com |

| Pyrazole-biphenyl Derivative 34 | K-562 cells | 69.95% inhibition | nih.gov |

| Pyrazole Amide Derivative 35 | HCT-116 / Huh-7 / MCF-7 | 1.1 µM / 1.6 µM / 3.3 µM | nih.gov |

| Thiophene-Pyrazolourea 6 | JNK3 | 0.05 µM | acs.org |

Development of Greener Synthetic Methodologies

Traditional methods for synthesizing heterocyclic compounds often rely on harsh reaction conditions, hazardous solvents, and multi-step processes that generate significant chemical waste. A critical future direction is the development of sustainable and efficient "green" synthetic routes for this compound. nih.gov

Research should focus on one-pot, multi-component reactions, which enhance efficiency by combining several reaction steps into a single operation, minimizing solvent use and purification needs. nih.govoiccpress.com The use of environmentally benign solvents, such as water or ethanol (B145695), is a key aspect of green chemistry. nih.gov Recent studies have demonstrated the successful synthesis of aminopyrazole derivatives in an H₂O/EtOH solvent system. nih.gov Another innovative approach involves catalyst-free reactions in magnetized distilled water, which has been shown to produce high yields of pyrazole derivatives while avoiding toxic catalysts. researchgate.net

Furthermore, the exploration of novel, reusable catalysts can significantly improve the environmental footprint of the synthesis. Magnetic nanoparticles (MNPs) functionalized with catalytic groups are particularly promising, as they can be easily recovered from the reaction mixture using an external magnet and reused for multiple cycles without a significant loss of activity. oiccpress.comrsc.org Applying these green principles to the synthesis of this compound would not only be environmentally responsible but could also lead to more cost-effective and scalable production for future pharmaceutical development. rsc.org

Table 2: Examples of Green Synthesis Approaches for Pyrazole Derivatives

| Method | Catalyst | Solvent | Key Advantages | Source |

| Three-component one-pot reaction | LDH@PTRMS@DCMBA@CuI (nanocatalyst) | H₂O/EtOH | Eco-friendly, mild conditions, high yields (85-93%), catalyst reusability | nih.gov |

| Four-component one-pot synthesis | Fe₃O₄@L-Cys-SH (magnetic nanoparticles) | Not specified | Eco-friendly, rapid, simple product isolation, catalyst recyclable up to four cycles | oiccpress.com |

| Multi-component reaction | None (catalyst-free) | Magnetized Distilled Water | Avoids catalysts, clean process, high yields (80-93%) | researchgate.net |

| Three-component mechanochemical reaction | Fe₃O₄@SiO₂@vanillin@thioglycolic acid MNPs | None (solvent-free) | Operational simplicity, excellent yields, rapid, catalyst reusable for six cycles | rsc.org |

Integration of Advanced Computational Approaches in Drug Design

Computational chemistry has become an essential tool in modern drug discovery, offering a cost-effective and efficient means to design novel therapeutics and predict their properties before synthesis. eurasianjournals.com For this compound, integrating advanced computational approaches is crucial for accelerating its development.

Future research should extensively utilize molecular docking and molecular dynamics simulations to elucidate the binding modes of this compound and its derivatives with various biological targets. eurasianjournals.commdpi.com These techniques can predict binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for biological activity. nih.govacs.org This knowledge allows for the rational design of new analogues with improved potency and selectivity.